molecular formula C14H11ClN2OS2 B2422751 5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide CAS No. 477498-04-7

5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide

Cat. No.: B2422751
CAS No.: 477498-04-7
M. Wt: 322.83
InChI Key: YAHXKLXTHTWDBS-UHFFFAOYSA-N
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Description

5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide is a complex organic compound. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Molecular Structure Analysis

The molecular formula of this compound is C14H11ClN2OS2, and it has a molecular weight of 322.83.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, thiophene derivatives are known to be involved in a variety of chemical reactions .


Physical and Chemical Properties Analysis

Thiophene, the parent compound of this compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Anticancer Activity

New thiophene-based derivatives, including 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide, have been synthesized and evaluated for their anticancer properties. These derivatives demonstrated promising in vitro cytotoxicity against various cancer cell lines, highlighting their potential in anticancer research. The structural determination of these compounds was based on IR, 1H and 13C NMR, and mass spectra, with their inhibitory activity assessed through the MTT assay using 5-fluorouracil as a reference drug. Notably, derivatives containing the thiazolidinone ring or thiosemicarbazide moiety exhibited significant inhibitory effects (Atta & Abdel‐Latif, 2021).

Antimicrobial Applications

The synthesis of novel thiophene derivatives has been explored for antimicrobial purposes, including compounds like 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides. These compounds have been evaluated for their antitubercular activity against Mycobacterium tuberculosis, showing promising results. The synthesis process involved oxidizing respective aldehydes and coupling with various amines, with the compounds characterized by NMR and mass spectral analysis. Some analogs demonstrated significant antimycobacterial activity with low cytotoxicity profiles, making them potential candidates for tuberculosis treatment (Marvadi et al., 2020).

Immunomodulatory Effects

Research into thiophene derivatives has also uncovered their potential immunosuppressive effects. Compounds like 2-cyano-N-{5-[4-(1,1-dimethylethyl)phenyl]thiophen-2-yl}-3-hydroxybut-2-enamide have been synthesized, displaying activity towards inhibiting proliferating concanavalin A-stimulated T-lymphocytes. Such findings open avenues for exploring thiophene derivatives in immune-related disorders and enhancing our understanding of their therapeutic potentials (Axton et al., 1992).

Environmental Applications

Thiophene derivatives have also been identified for their environmental applications, particularly in wastewater treatment. Modified polymeric membranes incorporating thiophene-based compounds have shown improved efficiency in removing heavy metal ions from wastewater. This application highlights the versatility of thiophene derivatives, extending beyond biomedical applications to environmental conservation efforts (Letters in Applied NanoBioScience, 2020).

Future Directions

Thiophene and its derivatives, including 5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide, continue to attract great interest in both industry and academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

5-chloro-N-[2-(2-cyanoethylsulfanyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS2/c15-13-7-6-12(20-13)14(18)17-10-4-1-2-5-11(10)19-9-3-8-16/h1-2,4-7H,3,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHXKLXTHTWDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(S2)Cl)SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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